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Disclaimer: The following information is for research and informational purposes only and does
not constitute medical advice.

Introduction

LM-108, also known as cafelkibart, is a novel, Fc-optimized monoclonal antibody that targets
the C-C chemokine receptor 8 (CCR8).[1][2][3] CCR8 is preferentially expressed on tumor-
infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. By
selectively depleting these intratumoral Tregs, LM-108 aims to overcome a key mechanism of
iImmune resistance within the tumor microenvironment.[1][2][3][4] Programmed cell death
protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand,
PD-L1, can be expressed on tumor cells, leading to T-cell exhaustion and immune evasion.
The combination of LM-108 with an anti-PD-1 antibody represents a promising strategy to
synergistically enhance anti-tumor immunity by both depleting immunosuppressive Tregs and
blocking the PD-1/PD-L1 inhibitory axis.

Mechanism of Action

LM-108 is designed to selectively bind to CCR8 on the surface of tumor-infiltrating Tregs.[1][2]
[3][4] This binding leads to the depletion of these immunosuppressive cells, thereby enhancing
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the anti-tumor immune response. Anti-PD-1 therapies, such as pembrolizumab and toripalimab,
work by blocking the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells.
This blockade reinvigorates exhausted T cells, allowing them to recognize and attack cancer
cells. The combination of LM-108 and an anti-PD-1 antibody is hypothesized to create a more
favorable tumor microenvironment for an effective anti-cancer immune response.
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Caption: Combined Action of LM-108 and Anti-PD-1 Therapy.

Clinical Efficacy

The combination of LM-108 with anti-PD-1 therapy has shown promising anti-tumor activity in
clinical trials for advanced solid tumors, including pancreatic and gastric cancer.[1][2][4]
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Efficacy in Pancreatic Cancer

A pooled analysis of two Phase 1/2 trials in patients with pancreatic cancer who had
progressed on prior systemic therapies demonstrated encouraging results.[3][4]

Efficacy Endpoint

All Efficacy-Evaluable
Patients (n=74)

Patients with High CCR8
Expression (n=9)

Objective Response Rate
(ORR)

20.3% (95% CI 11.8-31.2%)

33.3% (95% CI 7.5-70.1%)

Disease Control Rate (DCR)

62.2% (95% CI 50.1-73.2%)

77.8% (95% CI 40.0-97.2%)

Median Duration of Response
(DoR)

5.49 months (95% Cl 3.02-
8.87)

Not Reported

Median Progression-Free
Survival (PFS)

3.12 months (95% CI 1.61-
4.86)

6.90 months (95% CI 1.22-NA)

10.02 months (95% CI 6.41-

Median Overall Survival (OS)
13.11)

9.15 months (95% CI 3.61-NA)

Efficacy in Gastric Cancer

A pooled analysis of three Phase 1/2 studies in patients with gastric cancer, the majority of
whom had received prior anti-PD-1 therapy, also showed significant anti-tumor activity.[1][2][5]

Patients Progressed on
First-Line Treatment with
High CCR8 Expression
(n=8)

Efficacy-Evaluable

Efficacy Endpoint .
Patients (n=36)

Objective Response Rate

36.1% (95% Cl 20.8%-53.8%)
(ORR)

87.5%

Disease Control Rate (DCR) 72.2% (95% CI 54.8%-85.8%) 100%

Median Progression-Free

) 6.53 months (95% CI 2.96-NA)
Survival (PFS)

Not Reported
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Safety and Tolerability

The combination of LM-108 and anti-PD-1 therapy has been generally well-tolerated, with a
manageable safety profile.[1][2][4]

Treatment-Related Adverse Events (TRAES) in
Pancreatic Cancer Patients (0:812"4'

Adverse Event Any Grade Grade =23
Any TRAE 95.0% 52.5%
Increased AST 225% 5.0%
Increased ALT >25% 6.3%
Anemia >25% Not Reported
Rash >25% 5.0%
Pyrexia >25% Not Reported
Decreased Platelet Count >25% Not Reported
Increased Conjugated Bilirubin ~ =225% Not Reported
Lipase Elevation Not Reported 7.5%
Immune-mediated Enterocolitis  Not Reported 5.0%
Hypokalemia Not Reported 5.0%

Treatment-Related Adverse Events (TRAES) in Gastric
Cancer Patients (n=48)[2][5]
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Adverse Event Any Grade Grade =3
Any TRAE 81.3% 37.5%
Alanine Transaminase

25.0% Not Reported
Increased
Aspartate Transaminase

22.9% Not Reported
Increased
White Blood Cell Decreased 22.9% Not Reported
Anemia 16.7% 8.3%
Lipase Increased Not Reported 4.2%
Rash Not Reported 4.2%
Lymphocyte Count Decreased Not Reported 4.2%

Experimental Protocols

The following protocols are based on the methodologies reported in the Phase 1/2 clinical trials
of LM-108 in combination with anti-PD-1 therapy (NCT05199753, NCT05255484,
NCT05518045).[1][2][3]

Patient Population

Inclusion Criteria:
 Histological or cytological confirmation of advanced solid tumors.[3][6]

o Progressed on standard therapy, intolerant to standard therapy, or no standard therapy
available.[3][6]

o ECOG performance status of 0-1.
e At least one measurable lesion per RECIST v1.1.[3][6]

o Adequate organ and marrow function.[3]
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Exclusion Criteria:

e Prior treatment with an anti-CCR8 antibody.[3]

Unresolved toxicities from prior anti-tumor therapy > Grade 1.[3]

Known active central nervous system (CNS) metastases.

History of autoimmune disease.[3]

Use of live attenuated vaccines within 28 days prior to first dose.[3]

Treatment Regimen

LM-108 Dosing:

3 mg/kg intravenously (IV) every 2 weeks (Q2W)[1][2]

3 mg/kg IV every 3 weeks (Q3W)[4]

6 mg/kg IV every 3 weeks (Q3W)[1][2]

10 mg/kg IV every 2 weeks (Q2W)[4]

10 mg/kg IV every 3 weeks (Q3W)[1][2][4]

Anti-PD-1 Antibody Dosing:

e Pembrolizumab: 200 mg IV Q3W or 400 mg IV Q6WI[1][2]

« Toripalimab: 240 mg IV Q3W[1][2][4]
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Patient Enrollment
(Meets Inclusion/Exclusion Criteria)

Phase 1: Dose Escalation
(Determine MTD/RP2D)

:

Phase 2: Dose Expansion
(Evaluate Efficacy and Safety at RP2D)

:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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